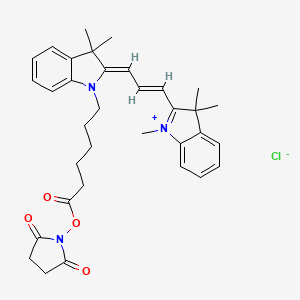

Cy3 NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El éster de NHS de Cy3, también conocido como éster de N-hidroxisuccinimida de cianina 3, es un tinte fluorescente brillante, fotoestable e insensible al pH. Se utiliza ampliamente para el etiquetado de anticuerpos, proteínas, péptidos y otras macromoléculas que contienen aminas primarias. Este compuesto es particularmente valioso por su capacidad de proporcionar menos fluorescencia de fondo en comparación con otros fluoróforos como TAMRA .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster de NHS de Cy3 se sintetiza mediante la reacción del tinte cianina 3 con N-hidroxisuccinimida en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC). La reacción suele tener lugar en un disolvente anhidro como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF) para evitar la hidrólisis del éster de NHS .

Métodos de producción industrial: En entornos industriales, la producción de éster de NHS de Cy3 implica la síntesis a gran escala utilizando reactores automatizados. El proceso incluye un control preciso de las condiciones de reacción como la temperatura, el pH y la composición del disolvente para garantizar un alto rendimiento y pureza. El producto final suele purificarse mediante técnicas como la cromatografía en columna y la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster de NHS de Cy3 principalmente sufre reacciones de acilación con aminas primarias. Esta reacción forma enlaces amida estables, lo que lo hace ideal para el etiquetado de proteínas y péptidos .

Reactivos y condiciones comunes:

Reactivos: Aminas primarias (por ejemplo, residuos de lisina en proteínas), DMSO, DMF.

Productos principales: El producto principal de la reacción entre el éster de NHS de Cy3 y las aminas primarias es una biomolécula etiquetada con Cy3, que conserva las propiedades fluorescentes del tinte Cy3 .

Aplicaciones Científicas De Investigación

El éster de NHS de Cy3 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado para etiquetar moléculas pequeñas y estudiar sus interacciones.

Medicina: Employed in diagnostic assays and imaging techniques to detect specific biomolecules.

Industria: Utilizado en el desarrollo de biosensores y otras herramientas analíticas.

Mecanismo De Acción

El mecanismo de acción del éster de NHS de Cy3 implica la formación de un enlace amida estable entre el grupo éster de NHS y las aminas primarias en las biomoléculas diana. Esta reacción es dependiente del pH y ocurre óptimamente en condiciones básicas (pH 8,5 ± 0,5). La biomolécula etiquetada con Cy3 resultante exhibe una fuerte fluorescencia, que puede detectarse y medirse utilizando instrumentación adecuada .

Comparación Con Compuestos Similares

El éster de NHS de Cy3 es parte de la familia de tintes cianina, que incluye otros compuestos como el éster de NHS de Cy5 y el éster de NHS de Cy7. Estos tintes difieren en sus propiedades espectrales:

Éster de NHS de Cy5: Excitación a 651 nm, emisión a 670 nm.

Éster de NHS de Cy7: Excitación a 750 nm, emisión a 773 nm.

Unicidad del éster de NHS de Cy3: El éster de NHS de Cy3 es único debido a sus longitudes de onda óptimas de excitación (555 nm) y emisión (569 nm), lo que lo hace adecuado para una amplia gama de aplicaciones de fluorescencia. Su alta fotoestabilidad y baja fluorescencia de fondo mejoran aún más su utilidad en varios campos de investigación .

Compuestos similares:

- Éster de NHS de Cy5

- Éster de NHS de Cy7

- Alexa Fluor 546

- DyLight 549

El éster de NHS de Cy3 destaca por su versatilidad y eficiencia en el etiquetado de biomoléculas, lo que lo convierte en una herramienta indispensable en la investigación científica moderna.

Actividad Biológica

Cy3 NHS ester, also known as Cyanine3 NHS ester, is a reactive fluorescent dye widely used in biological research for labeling proteins, peptides, and nucleic acids. This compound is particularly valued for its bright fluorescence and water solubility, making it suitable for various applications in molecular biology and biochemistry. This article explores the biological activity of this compound, focusing on its properties, applications, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Weight : 829.03 g/mol

- Excitation/Emission Wavelengths : 550 nm / 570 nm

- Extinction Coefficient : 150,000 cm−1M−1

- Quantum Yield : Approximately 0.15

The NHS (N-hydroxysuccinimide) group allows for efficient conjugation to primary amines found in proteins and other biomolecules, forming stable amide bonds during the labeling process .

The mechanism by which this compound labels biomolecules involves the following steps:

- Activation : The NHS ester reacts with primary amines (-NH2) present in lysine residues or other amine-modified molecules.

- Conjugation : This reaction forms a covalent bond between the dye and the biomolecule.

- Fluorescence : Once conjugated, the labeled biomolecule can be excited using specific wavelengths (532 nm or 555 nm), resulting in fluorescence that can be detected using appropriate filters.

Applications in Biological Research

This compound is utilized in various applications, including:

- Immunofluorescence : Labeling antibodies for visualization of protein expression in cells.

- In Situ Hybridization : Detecting RNA or DNA sequences within tissues or cells.

- Flow Cytometry : Analyzing cell populations based on fluorescently labeled markers.

1. Labeling Efficiency and Specificity

A study demonstrated that this compound effectively labels proteins with high specificity. The degree of labeling (DOL) was optimized to prevent self-quenching, which can occur at high dye-to-protein ratios. The researchers found that maintaining a DOL below a certain threshold significantly improved fluorescence intensity and detection sensitivity .

2. Comparative Analysis with Other Dyes

In comparative studies involving this compound and other fluorescent dyes such as TAMRA and Alexa Fluor, Cy3 exhibited lower background fluorescence and higher photostability under various experimental conditions. This makes it preferable for long-term imaging applications .

3. Application in FRET Probes

This compound has been successfully incorporated into Förster Resonance Energy Transfer (FRET) probes, allowing researchers to study dynamic interactions between biomolecules. For instance, the coupling of Cy3 with ATP analogs showed significant changes in fluorescence intensity upon cleavage, indicating its utility in monitoring enzymatic activities .

Summary of Key Research Findings

Propiedades

Fórmula molecular |

C34H40ClN3O4 |

|---|---|

Peso molecular |

590.1 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride |

InChI |

InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |

Clave InChI |

KWDMHANYPGHTLW-UHFFFAOYSA-M |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.